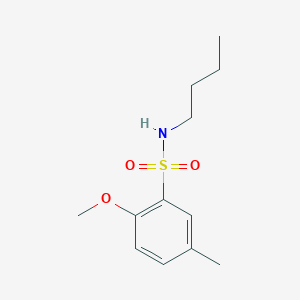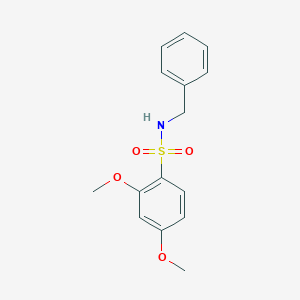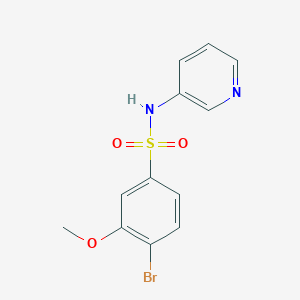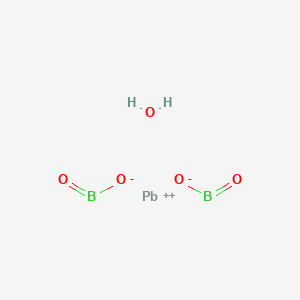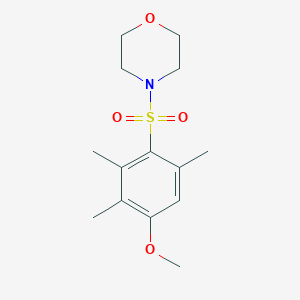
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether, also known as MTMSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and medicinal properties. MTMSP is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In
科学研究应用
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.
作用机制
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether exerts its biological effects through a variety of mechanisms, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In inflammation research, this compound has been shown to inhibit the activity of nuclear factor-kappa B and reduce the production of pro-inflammatory cytokines. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.
实验室实验的优点和局限性
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has several advantages for lab experiments, including its high purity and stability, and its ability to be synthesized using a variety of methods. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
未来方向
There are several future directions for Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether research, including the development of novel synthesis methods, the exploration of its potential use in treating other diseases, and the investigation of its safety and efficacy in human clinical trials. Additionally, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds with improved biological activity.
合成方法
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been synthesized using a variety of methods, including the reaction of 4-chloro-2,3,5-trimethylphenol with morpholine and sodium sulfite, and the reaction of 4-(4-morpholinylsulfonyl)aniline with 2,3,5-trimethyl-4-chlorophenyl methyl ether. These methods have been optimized to produce high yields of pure this compound.
属性
分子式 |
C14H21NO4S |
|---|---|
分子量 |
299.39 g/mol |
IUPAC 名称 |
4-(4-methoxy-2,3,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C14H21NO4S/c1-10-9-13(18-4)11(2)12(3)14(10)20(16,17)15-5-7-19-8-6-15/h9H,5-8H2,1-4H3 |
InChI 键 |
ATUZVTKWLLZGDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC |
规范 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC |
溶解度 |
44.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)

